Bis(2-hexyldecyl) 6,6'-((4-hydroxybutyl)azanediyl)dihexanoate
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Overview
Description
Bis(2-hexyldecyl) 6,6’-((4-hydroxybutyl)azanediyl)dihexanoate: is a synthetic lipid compound with the molecular formula C48H95NO5 and a molecular weight of 766.27 g/mol . This compound is known for its unique structure, which includes two hexyldecyl groups and a hydroxybutyl-azanediyl linkage, making it a versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-hexyldecyl) 6,6’-((4-hydroxybutyl)azanediyl)dihexanoate typically involves the esterification of hexanoic acid with 2-hexyldecanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-hexyldecyl) 6,6’-((4-hydroxybutyl)azanediyl)dihexanoate can undergo oxidation reactions, particularly at the hydroxybutyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions and reagents used.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Bis(2-hexyldecyl) 6,6’-((4-hydroxybutyl)azanediyl)dihexanoate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of tailored compounds with specific properties .
Biology and Medicine: In biological research, this compound is utilized in the formulation of lipid nanoparticles for drug delivery systems. Its biocompatibility and ability to encapsulate various therapeutic agents make it a valuable tool in medical applications .
Industry: Industrially, Bis(2-hexyldecyl) 6,6’-((4-hydroxybutyl)azanediyl)dihexanoate is used in the production of specialty chemicals and materials. Its properties are leveraged in the development of lubricants, surfactants, and other functional materials .
Mechanism of Action
The mechanism of action of Bis(2-hexyldecyl) 6,6’-((4-hydroxybutyl)azanediyl)dihexanoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and enhancing the delivery of encapsulated agents. The hydroxybutyl-azanediyl linkage plays a crucial role in stabilizing the compound within the membrane, facilitating efficient drug delivery .
Comparison with Similar Compounds
- Hexanoic acid, 6,6′-[(4-hydroxybutyl)imino]bis-, 1,1′-bis(2-hexyldecyl) ester
- (4-hydroxybutyl)azanediyl bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
Uniqueness: Bis(2-hexyldecyl) 6,6’-((4-hydroxybutyl)azanediyl)dihexanoate stands out due to its specific combination of hexyldecyl groups and hydroxybutyl-azanediyl linkage. This unique structure imparts distinct physicochemical properties, making it particularly effective in applications requiring biocompatibility and membrane integration .
Properties
Molecular Formula |
C48H95NO5 |
---|---|
Molecular Weight |
766.3 g/mol |
IUPAC Name |
2-hexyldecyl 6-[[6-(2-hexyldecoxy)-6-oxohexyl]-(4-hydroxybutyl)amino]hexanoate |
InChI |
InChI=1S/C48H95NO5/c1-5-9-13-17-19-25-35-45(33-23-15-11-7-3)43-53-47(51)37-27-21-29-39-49(41-31-32-42-50)40-30-22-28-38-48(52)54-44-46(34-24-16-12-8-4)36-26-20-18-14-10-6-2/h45-46,50H,5-44H2,1-4H3 |
InChI Key |
VSVWWJQQYMNTEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCCCO |
Origin of Product |
United States |
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